N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide
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Overview
Description
N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide is a compound belonging to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Scientific Research Applications
N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their cellular processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide is unique due to its specific structure and biological activities. Similar compounds include:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Tiazofurin: An anticancer agent used in the treatment of certain types of cancer.
These compounds share the thiazole ring structure but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
61323-79-3 |
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Molecular Formula |
C17H15N3OS |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[2-(2-imino-4-phenyl-1,3-thiazol-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H15N3OS/c1-12(21)19-14-9-5-6-10-15(14)20-16(11-22-17(20)18)13-7-3-2-4-8-13/h2-11,18H,1H3,(H,19,21) |
InChI Key |
CVSKSDNAEPTGRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N2C(=CSC2=N)C3=CC=CC=C3 |
Origin of Product |
United States |
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